molecular formula C17H16N4O5S2 B2427570 1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2309591-50-0

1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No. B2427570
CAS RN: 2309591-50-0
M. Wt: 420.46
InChI Key: SJTMTMOHADVBFT-UHFFFAOYSA-N
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Description

The compound “1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” is a structurally modified derivative that includes a piperazin-1-yl and a thiazol-2-yl group . It is part of a new library of compounds that have been designed and synthesized .


Synthesis Analysis

The synthesis of this compound involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of this compound was characterized using various techniques such as IR, 1H NMR, and 13C NMR . These techniques helped in understanding the structure of the compound at the molecular level.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were analyzed using various techniques. The NMR data provided information about the chemical shifts of the protons and carbons in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various techniques. The melting point, IR, 1H NMR, and 13C NMR data provided information about the physical and chemical properties of the compound .

Scientific Research Applications

Antitumor and Cytotoxic Activity

The thiazole ring has been associated with antitumor and cytotoxic effects. Researchers have synthesized derivatives containing thiazole scaffolds and evaluated their impact on cancer cells. For instance, reports that [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells.

Antimicrobial Properties

Thiazoles exhibit antimicrobial activity. Notably, sulfathiazole, an antimicrobial drug, contains a thiazole ring. Additionally, compounds like Ritonavir (an antiretroviral drug) and Abafungin (an antifungal drug) also feature thiazole moieties .

Biological Activities

Thiazoles are found in various biologically active compounds:

Pyrrolidine Derivatives in Drug Discovery

While not directly related to the compound , pyrrolidine derivatives have versatile applications. For instance, cis-3,4-diphenylpyrrolidine derivatives act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .

Inhibitory Activity

In a study on 2,4-disubstituted thiazoles, compound 4 (with a 3,4-dimethoxyphenyl moiety) exhibited potent inhibitory activity (MIC = 1.4 µM) comparable to the standard drug vancomycin .

Antifungal Screening

Researchers have synthesized 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides, screening them for antifungal activity .

Future Directions

The compound “1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” and its derivatives could be further explored for their potential biological activities . The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which are part of the compound’s structure, have been found in many potent biologically active compounds . These include antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . Piperazine derivatives, another component of the compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Mode of Action

It is known that piperazines can inhibit microtubule synthesis, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . For example, they can affect pathways related to inflammation, microbial infections, viral infections, and tumor growth .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially affect the bioavailability of the compound.

Result of Action

It is known that thiazole and piperazine derivatives can have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that water is an environmentally acceptable solvent for the design and development of green chemistry techniques . This could potentially influence the action of the compound.

properties

IUPAC Name

1-[4-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S2/c22-14-5-6-15(23)21(14)12-1-3-13(4-2-12)28(25,26)19-8-9-20(16(24)11-19)17-18-7-10-27-17/h1-4,7,10H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTMTMOHADVBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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